molecular formula C9H9N3O B2907402 7-amino-1H-indole-2-carboxamide CAS No. 1193387-65-3

7-amino-1H-indole-2-carboxamide

Cat. No.: B2907402
CAS No.: 1193387-65-3
M. Wt: 175.191
InChI Key: OZLMAEFEAGGQBJ-UHFFFAOYSA-N
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Description

7-amino-1H-indole-2-carboxamide (CID 45791550) is a chemical compound of significant interest in medicinal chemistry research, serving as a key synthetic intermediate and core scaffold for the development of novel bioactive molecules . Its structure is part of the 1H-indole-2-carboxamide family, a privileged chemotype found in compounds that modulate various biological targets . This scaffold is prominently featured in the exploration of Cannabinoid Receptor 1 (CB1) allosteric modulators. Structural analogues have been developed as potent negative allosteric modulators of the CB1 receptor, with research indicating that substitutions on the indole ring, such as the 7-position, can significantly influence potency and selectivity . These compounds are valuable tools for studying the endocannabinoid system and its implications in disorders like obesity, drug addiction, and pain . Beyond neuropharmacology, the indole-2-carboxamide core demonstrates substantial potential in oncology research. Synthetic derivatives have exhibited potent and selective antitumor and antiproliferative activities against various cancer cell lines, including paediatric glioblastoma and breast cancer models . The mechanism of action for these compounds is multifaceted, often involving the induction of apoptosis through the modulation of caspases, Bax, Bcl-2, and p53 pathways, and may also involve kinase inhibition . The versatility of the 1H-indole-2-carboxamide structure also extends to other research areas, including its role as a precursor for Transient Receptor Potential Vanilloid Type-1 (TRPV1) agonists and Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, highlighting its broad utility in drug discovery . Researchers can utilize this compound as a versatile building block to explore these diverse therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMAEFEAGGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Amino 1h Indole 2 Carboxamide and Its Derivatives

Established Synthetic Routes to 7-Amino-1H-indole-2-carboxamide

Established synthetic routes to this compound and its derivatives rely on a combination of classical indole (B1671886) syntheses and modern functionalization techniques. These methods are characterized by a stepwise approach that builds the molecule by first forming the core indole structure, followed by the introduction and manipulation of key functional groups.

Strategies for Indole Core Synthesis and Functionalization

The construction of the indole nucleus is the foundational step in the synthesis of this compound. Several classical methods can be adapted to produce the required 7-substituted indole core.

Fischer Indole Synthesis : This method remains a benchmark for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For 7-substituted indoles, an appropriately substituted ortho-substituted phenylhydrazine is required.

Bartoli Indole Synthesis : Particularly useful for synthesizing 7-substituted indoles, this reaction involves the addition of a vinyl Grignard reagent to a nitroarene.

Reissert Indole Synthesis : This approach involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, a direct precursor to the target carboxamide.

Hemetsberger-Knittel Synthesis : This method provides indole-2-carboxylates through the thermal decomposition of an α-azido-cinnamic ester. It is a valuable route for accessing the necessary indole-2-carboxylate (B1230498) precursor.

Larock Indole Synthesis : A palladium-catalyzed hetero-annulation process using an ortho-iodoaniline and a disubstituted alkyne, offering a versatile route to a wide variety of substituted indoles.

Benzannulation of Pyrroles : An alternative strategy involves building the benzenoid portion of the indole from a pre-functionalized pyrrole (B145914). A notable method involves the conversion of pyrrole-3-carboxaldehydes to 7-amino-5-cyanoindoles. This process uses a three-component Wittig reaction followed by an intramolecular Houben–Hoesch cyclization, which can be performed in a one-pot procedure.

A summary of key indole synthesis strategies is provided in the table below.

Table 1: Comparison of Indole Core Synthesis Strategies
Synthesis Method Starting Materials Key Features
Fischer Synthesis Phenylhydrazines, Aldehydes/Ketones Widely applicable, requires substituted hydrazines for C7-functionalization.
Bartoli Synthesis Nitroarenes, Vinyl Grignard reagents Effective for synthesizing sterically hindered and 7-substituted indoles.
Reissert Synthesis o-Nitrotoluenes, Diethyl oxalate Directly yields indole-2-carboxylic acid derivatives.
Hemetsberger-Knittel α-Azido-cinnamic esters Thermal cyclization to form indole-2-carboxylates.
Larock Synthesis o-Iodoanilines, Alkynes Palladium-catalyzed, highly versatile for diverse substitution patterns.
Pyrrole Benzannulation Pyrrole-3-carboxaldehydes, Fumaronitrile Builds the benzene (B151609) ring onto a pyrrole core, providing access to highly functionalized 7-aminoindoles.

Methods for Carboxamide Moiety Formation

Once the indole-2-carboxylic acid or its ester is obtained, the formation of the carboxamide is a critical step. This is typically achieved through standard amide bond formation protocols.

The most common approach involves activating the carboxylic acid (obtained from the hydrolysis of the corresponding ester) and then reacting it with an amine. Common coupling reagents are used to facilitate this transformation. For instance, a mixture of the appropriate indole-2-carboxylic acid, a coupling agent like BOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DCM (dichloromethane) can be stirred with the desired amine to yield the target carboxamide.

Alternatively, direct amidation of indole-2-carboxylates (e.g., methyl or ethyl esters) with amines can be performed, sometimes under thermal conditions or with the aid of specific catalysts.

Table 2: Common Coupling Reagents for Indole-2-carboxamide Synthesis

Reagent Description Typical Conditions
BOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) A phosphonium-based coupling reagent. Used with a base like DIPEA in solvents such as DCM or DMF at room temperature.
EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide (B86325) used for amide bond formation. Often used with an additive like DMAP (4-dimethylaminopyridine) in an aprotic solvent.
Oxalyl Chloride Converts carboxylic acids to highly reactive acyl chlorides. Reaction is typically run at low temperature in an inert solvent, followed by addition of the amine.

Regioselective Introduction and Transformation of the 7-Amino Group

The specific placement of the amino group at the C7 position of the indole ring is a significant synthetic challenge due to the intrinsic reactivity of the indole nucleus, which typically favors electrophilic substitution at C3, C2, and the N1 position.

A common and reliable strategy involves the nitration of an indole precursor, followed by the reduction of the nitro group. The regioselectivity of the nitration step is crucial and often depends on the substituents already present on the indole ring. For example, starting with an appropriately substituted aniline, a nitro group can be carried through the indole synthesis. The reduction of a 7-nitroindole (B1294693) to the corresponding 7-aminoindole is typically achieved using standard reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation.

A unique route to 7-aminoindole has been described starting from cinnoline. Another approach involves the regioselective alkylation of tetrahydroindol-4(5H)-one. By carefully choosing the base, alkylation can be directed to the C7 position. For instance, using LiHMDS as a base favors the formation of the 7-alkylated product, which can then be oxidized to the corresponding 7-substituted indole.

More direct methods for C7 functionalization often rely on directing groups. For instance, the use of a removable directing group on the indole nitrogen can steer metal-catalyzed C-H activation/functionalization reactions to the C7 position.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, atom-economical, and versatile methods for the synthesis of this compound and its derivatives. These advancements often leverage modern catalytic systems and innovative reaction designs.

Catalytic Transformations in Indole-2-carboxamide Synthesis

Transition metal catalysis has become a powerful tool for the functionalization of indoles, including the synthesis of complex indole-2-carboxamides. These methods often involve C-H activation, which allows for the direct introduction of functional groups without the need for pre-functionalized substrates.

Palladium-Catalysis : Palladium catalysts are widely used for cross-coupling reactions and C-H functionalization. For example, a Pd/Cu catalytic system has been developed to construct indolo[3,2-c]quinolinones from indole-2-carboxamides through a dual C(sp²)-H functionalization process.

Rhodium-Catalysis : Rhodium(III)-catalyzed oxidative cross-coupling provides an efficient, one-pot method for preparing 7-substituted indoles via regioselective olefination of indoline (B122111) derivatives followed by oxidation.

Cobalt-Catalysis : Cheaper and more abundant cobalt catalysts are emerging as alternatives. A cobalt-catalyzed C-H/N-H annulation of indole-2-carboxamides with cyclic alkenes has been reported for the synthesis of β-carboline-1-one derivatives at room temperature, using an 8-aminoquinoline (B160924) directing group.

Table 3: Examples of Catalytic Transformations in Indole Synthesis

Catalyst System Transformation Substrate Key Feature
Pd(OAc)₂ / Cu(OAc)₂ Dual C(sp²)-H Functionalization Indole-2-carboxamide Synthesis of fused polycyclic indoles (indolo[3,2-c]quinolinones).
[RhCp*Cl₂]₂ / AgSbF₆ C7-Olefination of Indolines N-acylindoline Regioselective C-H activation at C7 followed by oxidation to the indole.
Co(OAc)₂·4H₂O / Zn(OTf)₂ C-H/N-H Annulation Indole-2-carboxamide Uses an inexpensive cobalt catalyst for annulation with cyclic alkenes at room temperature.

Multicomponent Reaction Paradigms for Derivative Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, have emerged as powerful tools for rapidly generating molecular diversity. They are highly convergent and atom-economical, making them ideal for creating libraries of indole derivatives.

Ugi Reaction : The isocyanide-based Ugi four-component reaction (Ugi-4CR) is particularly versatile. It can be employed using an indole-2-carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. The resulting Ugi adduct can then undergo subsequent cyclization reactions, such as a Pd-catalyzed dual C-H functionalization, to yield complex, polycyclic structures like indolo[3,2-c]quinolinones in a two-step sequence.

Other MCRs : Other MCRs involving indoles as one of the components have been used to synthesize a wide variety of heterocyclic compounds. For instance, the one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to complex indolyl-substituted heterocycles. These strategies offer efficient pathways

Principles of Sustainable Synthesis in Indole Chemistry

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for indole-containing compounds. nih.gov The goal is to develop environmentally benign processes that are safe, efficient, and minimize waste. nih.gov Key strategies in sustainable indole synthesis include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more environmentally friendly alternatives like water or bio-renewable solvents. nih.govbeilstein-journals.org

Catalysis: Employing catalysts, particularly those that are recyclable and based on abundant metals, to improve reaction efficiency and reduce waste. chemistryviews.orgresearchgate.net Palladium on carbon (Pd/C) has been used for the synthesis of indole derivatives and can be recycled multiple times. chemistryviews.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. rug.nl Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. rug.nlrsc.org

Energy Efficiency: Developing reactions that proceed under mild conditions, such as lower temperatures and pressures, to reduce energy consumption. rug.nl

One innovative and sustainable approach to synthesizing indole-2-carboxamides involves a two-step process starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method utilizes an Ugi four-component reaction followed by an acid-catalyzed cyclization, proceeding under mild conditions in ethanol (B145695) without the need for a metal catalyst. rug.nlrsc.org

Chemical Transformations and Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most reactive position is typically C3. wikipedia.org However, the presence of the amino group at the 7-position can influence the regioselectivity of these reactions.

Electrophilic Substitution: The amino group at C7 can direct electrophiles to other positions on the carbocyclic ring. For instance, in the presence of a directing group on the indole nitrogen, functionalization at the C7 position can be achieved. ibs.re.kr Iridium-catalyzed C-H amidation has been shown to selectively occur at the C7 position of N-pivaloylindoles. ibs.re.kr Similarly, iron-catalyzed C7-selective amination of indoles has also been reported. researchgate.net

Nucleophilic Functionalization: While less common for the indole core itself, nucleophilic substitution reactions can be important for modifying substituents on the ring. The introduction of an exocyclic amino group can facilitate enantioselective Friedel-Crafts alkylations. researchgate.net

Modifications and Substitutions at the Carboxamide Nitrogen and Carbonyl

The carboxamide group is a versatile handle for derivatization.

N-Substitutions: The nitrogen of the carboxamide can be alkylated or acylated to introduce a wide variety of substituents. These modifications can significantly impact the pharmacological properties of the resulting compounds. acs.orgacs.org

Carbonyl Transformations: The carbonyl group can undergo various reactions. For example, it can be reduced to a methylene group or converted to a thioamide. Reversing the amide linkage or replacing it with a sulfonamide has also been explored, though this can sometimes lead to a loss of biological activity. acs.org The synthesis of indole-2-carboxamides often involves the coupling of an indole-2-carboxylic acid with a desired amine using coupling reagents. nih.gov

Reactivity and Transformations Involving the 7-Amino Group

The 7-amino group is a key functional group that can be readily modified.

Acylation and Sulfonylation: The amino group can be acylated with various acylating agents or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. acs.org

Alkylation: Alkylation of the 7-amino group can introduce alkyl substituents.

Diazotization: The 7-amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups, such as halogens. acs.org

Condensation Reactions: The 7-amino group can participate in condensation reactions with carbonyl compounds, such as acetylacetone. tandfonline.com

Advanced Spectroscopic and Structural Characterization of 7 Amino 1h Indole 2 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationrsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 7-amino-1H-indole-2-carboxamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysisrsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org

The ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom in a molecule. For indole-2-carboxamide derivatives, specific chemical shift (δ) ranges are characteristic of the different functional groups and aromatic protons. nih.govmdpi.com

In ¹H NMR spectra of indole-2-carboxamides, the indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. nih.govmdpi.com The protons of the carboxamide group (-CONH₂) also present as distinct signals. The amide NH protons can be observed as separate signals, often broad, whose chemical shift is sensitive to solvent and concentration. tandfonline.com The aromatic protons on the indole ring exhibit characteristic splitting patterns and chemical shifts determined by their position and the electronic effects of the substituents. For a 7-amino substituted indole, the amino group (-NH₂) protons would appear as a singlet, while the protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) would show shifts influenced by the electron-donating nature of the amino group. The H-3 proton typically appears as a singlet in the aromatic region. beilstein-journals.orgtandfonline.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon (C=O) of the carboxamide group is particularly characteristic, appearing significantly downfield, often in the range of δ 160-165 ppm. rsc.orgmdpi.com The carbons of the indole ring have distinct shifts; for instance, C-2, being attached to the carboxamide and the indole nitrogen, is found downfield. The presence of a 7-amino group would cause an upfield shift for the adjacent C-7 and other carbons in the benzene ring (C-5, C-7a) due to its electron-donating effect.

The following table summarizes representative NMR data for analogous indole-2-carboxamide structures found in the literature.

Compound/FragmentNucleusChemical Shift (δ) ppmReference
5-Chloro-indole-2-carboxamide derivative¹H (Indole NH)~10.30 mdpi.com
N-substituted indole-2-carboxamides¹H (Amide NH)6.42–6.57 tandfonline.com
1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide¹H (Indole H-3)6.95 tandfonline.com
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-1H-indole-2-carboxamide¹³C (C=O)160.6 rsc.org
5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide¹³C (C=O)161.44 mdpi.com
1,3-Bis(1H-indol-7-yl)urea¹³C (Indole C-3)101.5 beilstein-journals.org

This table presents data from various indole-2-carboxamide analogs to illustrate typical chemical shift ranges.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY would reveal correlations between adjacent aromatic protons (e.g., H-4, H-5, and H-6), helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the signal for the C-3 carbon would be correlated with the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This technique is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the amide protons to the carbonyl carbon (C=O) and from the H-3 proton to C-2, C-4, and C-7a, confirming the core structure. Correlations from the amino protons to C-6 and C-7a would definitively place the amino group at the 7-position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. This is key for conformational analysis, such as determining the orientation of substituents or probing intramolecular hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validationrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous validation of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₉H₉N₃O. nih.gov

HRMS analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The calculated exact mass for [C₉H₉N₃O + H]⁺ is 176.0818. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the correct molecular formula. Numerous studies on related indole-2-carboxamide analogs have successfully used HRMS to confirm their proposed structures. rsc.orgnih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studiessmolecule.comamericanpharmaceuticalreview.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding, which play a critical role in determining the conformation and crystal packing of molecules. mdpi.com

Identification and Assignment of Characteristic Vibrational Modessmolecule.comamericanpharmaceuticalreview.com

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to its functional groups.

N-H Stretching: Multiple N-H stretching vibrations are expected. The indole N-H stretch typically appears around 3350-3450 cm⁻¹. researchgate.net The primary amide (-CONH₂) and primary amine (-NH₂) groups each have two N-H stretches: symmetric and asymmetric. These bands are generally found in the 3200-3500 cm⁻¹ region and can overlap.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide is a prominent feature in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. tandfonline.comacs.org Its exact position can be influenced by hydrogen bonding.

Aromatic C=C and C-N Stretching: Vibrations associated with the aromatic indole ring (C=C stretching) occur between 1450 and 1620 cm⁻¹. C-N stretching vibrations are expected in the 1200-1450 cm⁻¹ range. tandfonline.com

N-H Bending: The bending vibration for the amide N-H is typically observed around 1530-1550 cm⁻¹. tandfonline.com

The following table outlines the expected vibrational frequencies for the key functional groups of this compound, based on data from similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Indole N-HStretching (ν)~3350-3450 researchgate.net
Amide/Amine N-HStretching (ν)~3200-3500 tandfonline.comsmolecule.com
Amide C=OStretching (ν)~1630-1680 tandfonline.comacs.org
Amide N-HBending (δ)~1530-1550 tandfonline.com
Aromatic C=CStretching (ν)~1450-1620 researchgate.net
Indole RingBreathing~1000-1100 smolecule.com

This table presents expected frequency ranges based on data from analogous compounds.

Probing Intramolecular Hydrogen Bonding Networks and Molecular Conformationamericanpharmaceuticalreview.commdpi.com

The presence of multiple hydrogen bond donors (indole N-H, amine -NH₂, amide -NH₂) and acceptors (amide C=O) in this compound creates the potential for complex intra- and intermolecular hydrogen bonding networks. nih.gov These interactions significantly influence the molecule's conformation and solid-state structure. mdpi.com

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of a hydrogen bond typically causes the stretching frequency of the donor group (e.g., N-H) to shift to a lower wavenumber (a red shift) and the band to become broader and more intense. The C=O stretching frequency may also shift depending on its involvement as a hydrogen bond acceptor.

Specifically for this compound, an intramolecular hydrogen bond could potentially form between the 7-amino group and the carbonyl oxygen of the 2-carboxamide (B11827560) group, or between the indole N-H and the carbonyl oxygen. Comparing the spectra of the compound in dilute, non-polar solvents (favoring intramolecular bonds) versus polar, hydrogen-bonding solvents (favoring intermolecular bonds) can help distinguish these interactions. nih.gov The formation of specific, ordered hydrogen-bonding patterns in the solid state, such as the common amide-amide homosynthon, leads to distinct spectral features compared to the amorphous state or in solution. mdpi.com These differences in the vibrational spectra can be used to identify and characterize different polymorphic forms of the compound. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystal's structure. These parameters define the symmetry and the dimensions of the repeating unit that forms the entire crystal. For indole-2-carboxamide derivatives, a variety of crystal systems have been observed, with the monoclinic system being particularly common.

For instance, the crystal structure of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been determined to crystallize in the monoclinic system with the space group P21/c. Similarly, 1H-indole-2-methanol, a related indole derivative, also crystallizes in a monoclinic system with the space group P2/c. acs.org In contrast, indole itself and some of its simpler derivatives like 5-aminoindole (B14826) crystallize in the orthorhombic system. acs.org

The specific parameters for a given compound are influenced by the nature and position of its substituents, which affect the molecular packing. A representative set of crystallographic data for related indole derivatives is presented in Table 1.

Table 1: Representative Crystal System and Unit Cell Parameters for Indole Analogs

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideMonoclinicP21/c---------90---90
1H-Indole-2-methanolMonoclinicP2/c---------90---90 acs.org
IndoleOrthorhombicPna21---------909090 acs.org
5-AminoindoleOrthorhombic------------909090 acs.org
4-CyanoindoleOrthorhombicP212121---------909090 acs.org
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoateMonoclinicP21/c11.455(3)12.011(3)12.028(3)90108.63(3)90 iucr.org

Note: Specific unit cell parameters (a, b, c, β) are often unique to each crystal structure determination and are provided where available in the referenced literature.

Based on these examples, it is plausible that this compound would crystallize in either a monoclinic or orthorhombic system, with the specific space group and unit cell dimensions being dependent on the crystallization conditions and the resulting packing arrangement.

Investigation of Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The solid-state conformation of indole-2-carboxamide analogs is largely influenced by the formation of strong intermolecular hydrogen bonds. The indole N-H group and the amide group (N-H and C=O) are excellent hydrogen bond donors and acceptors, respectively. These interactions play a pivotal role in the formation of stable, extended networks in the crystal lattice.

The formation of centrosymmetric dimers via N-H···O hydrogen bonds is a common motif in the crystal structures of indole derivatives. For example, in (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, supramolecular dimers are formed through N—H⋯O hydrogen bonds, creating eight-membered amide synthons. iucr.org These dimers are further connected into a three-dimensional network by C—H⋯O contacts and π–π stacking interactions between the six-membered rings of the indole core. iucr.org

The presence of the 7-amino group in the target compound introduces an additional hydrogen bond donor site, which would likely lead to a more complex and robust hydrogen-bonding network. This could involve interactions with the carboxamide moiety of neighboring molecules or with solvent molecules if present in the crystal lattice. The planarity of the indole ring system also facilitates π–π stacking interactions, which are a common feature in the crystal packing of aromatic molecules and contribute significantly to the lattice energy.

Table 2: Key Intermolecular Interactions in Indole Analogs

CompoundKey Intermolecular InteractionsRef
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideN-H···O, C-H···O, C-H···π
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoateN-H···O (dimer formation), C-H···O, π–π stacking iucr.org
IndoleN-H···π, C-H···π, π–π stacking acs.org
4-CyanoindoleN-H···N (chain formation) acs.org
1H-Indole-2-methanolO-H···O (chain formation) acs.org

Computational Chemistry and Theoretical Investigations of 7 Amino 1h Indole 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the structural and electronic properties of molecules. For 7-amino-1H-indole-2-carboxamide, DFT calculations offer a detailed understanding of its fundamental characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound through geometry optimization. This process minimizes the total energy of the molecule to predict its most likely conformation. While specific, experimentally verified bond lengths and angles for this compound are not extensively documented in publicly available literature, theoretical calculations provide reliable estimates. These calculations typically involve methods like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the molecule's geometry. researchgate.net The optimized structure reveals the planar nature of the indole (B1671886) ring system and the relative orientation of the amino and carboxamide substituents.

The total energy calculated through these methods provides a measure of the molecule's stability. Furthermore, the distribution of electron density can be visualized, highlighting the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar indole derivatives, as specific published data for this compound is not available.

Parameter Bond/Angle Value
Bond Length (Å) C2-C3 1.38
C7-N(amino) 1.37
C2-C(carboxamide) 1.49
C(carboxamide)-O 1.24
C(carboxamide)-N(amide) 1.34
Bond Angle (°) C3-C2-C(carboxamide) 125.0
C1-C7-N(amino) 121.0
Dihedral Angle (°) N1-C2-C(carboxamide)-O 175.0

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxamide group influences the energies of these orbitals. The amino group tends to raise the HOMO energy, while the carboxamide group can lower the LUMO energy, potentially leading to a relatively small energy gap and suggesting a propensity for charge transfer interactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative and based on general principles of FMO theory for similar aromatic compounds, as specific published data for this compound is not available.

Parameter Energy (eV)
HOMO Energy -5.50
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.30

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule, providing a detailed picture of the electronic environment around each nucleus.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra show characteristic peaks corresponding to the stretching and bending vibrations of different functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the carboxamide, and the various vibrations of the indole ring. By comparing the calculated frequencies with experimental data, a detailed vibrational assignment can be made, confirming the molecular structure.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interactions with various protein targets.

While specific molecular docking studies for this compound are not prominently featured in the literature, studies on closely related indole-2-carboxamide derivatives have identified them as inhibitors of various enzymes, including kinases and other proteins implicated in diseases. mdpi.com In these studies, the indole scaffold often serves as a key structural motif for binding within the active site of the target protein.

Docking simulations of this compound with hypothetical protein targets would likely show the indole ring system positioned within a hydrophobic pocket of the active site. The amino and carboxamide substituents would be oriented to form specific interactions with nearby amino acid residues, thereby determining the binding affinity and selectivity of the compound.

Table 3: Potential Interacting Residues for Indole-2-Carboxamide Derivatives in Various Protein Kinase Active Sites (Based on Literature for Related Compounds)

Protein Target (Example) Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR) Met793, Leu718, Gly796 (hinge region)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Cys919, Asp1046, Glu885
Cyclin-Dependent Kinase 2 (CDK2) Leu83, Lys33, Asp86

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. For this compound, these interactions are critical for its potential biological activity. researchgate.net

Hydrogen Bonding: The amino group (-NH₂) and the carboxamide group (-C(=O)NH₂) are excellent hydrogen bond donors and acceptors. Docking studies on related indole-2-carboxamides consistently show the formation of hydrogen bonds between these functional groups and the backbone or side chains of amino acids in the active site, such as aspartate, glutamate, asparagine, and glutamine. The indole N-H can also act as a hydrogen bond donor. dntb.gov.uabldpharm.com

Hydrophobic Interactions: The bicyclic indole ring is largely hydrophobic and is expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, isoleucine, and phenylalanine within the binding pocket. These interactions are crucial for the proper anchoring of the ligand.

Aromatic Stacking Interactions: The aromatic indole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These stacking interactions, where the planar ring systems align, contribute significantly to the binding affinity and specificity of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy for exploring the vast chemical space of this compound and its analogs. By correlating variations in molecular structure with changes in biological activity or chemical properties, QSAR facilitates the rational design of novel compounds with desired characteristics.

The development of predictive QSAR models for indole-2-carboxamide derivatives is a key step in understanding their biological and chemical behavior. These models are built using a dataset of compounds with known activities, which are divided into a training set for model generation and a test set for validation. Various statistical methods are employed to create a mathematical equation that links the chemical structure to the observed activity.

For instance, studies on related N-arylsulfonyl-indole-2-carboxamide derivatives have successfully employed three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their inhibitory activity against enzymes like fructose-1,6-bisphosphatase (FBPase). mdpi.com These models provide a quantitative forecast of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. The robustness and predictive power of these models are assessed using several statistical parameters, as illustrated in the table below. mdpi.com

ParameterDescriptionTypical Value (Example)
Cross-validated correlation coefficient (from Leave-One-Out analysis)0.709
Non-cross-validated correlation coefficient0.979
FF-test value391.215
r²_prePredictive correlation coefficient for the external test set0.932
RMSERoot Mean Square Error0.136

This table illustrates typical validation parameters for a 3D-QSAR (CoMFA) model developed for a series of indole-2-carboxamide derivatives, indicating good predictive ability. mdpi.com

These predictive models are crucial for virtual screening and prioritizing candidates for synthesis, significantly accelerating the drug discovery and development process for this class of compounds. mdpi.comespublisher.com

A primary outcome of QSAR modeling is the identification of key molecular descriptors that govern the chemical and biological behavior of a compound series. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For the indole-2-carboxamide scaffold, specific structural features have been shown to be critical for activity.

3D-QSAR studies, through the generation of contour maps, visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For example, in studies of N-arylsulfonyl-indole-2-carboxamides, CoMFA results indicated that steric fields contributed 72.0% and electrostatic fields 28.0% to the model, suggesting that the size and volume of substituents are the dominant factors influencing inhibitory activity. mdpi.com

Key structural insights derived from such studies on related indole-2-carboxamides include:

Substituents on the Indole Ring: The nature and position of substituents on the indole core are crucial. Structure-activity relationship (SAR) studies on inhibitors of Trypanosoma cruzi showed that small, electron-donating groups at the 5'-position were favored, while electron-withdrawing groups led to inactive compounds. acs.org

The Carboxamide Moiety: The carboxamide group at the C2 position is a vital feature, often participating in essential hydrogen bond interactions with biological targets. nih.gov Its flexibility allows it to adopt different conformations, influencing binding. researchgate.net

Substituents at the C3-Position: Alkyl groups at the C3 position of the indole ring have been shown to profoundly impact the allosteric modulation of receptors like the cannabinoid receptor 1 (CB1). nih.gov

Structural RegionDescriptor TypeInfluence on Activity (Example from related series)Source
Indole Ring (C5)Electronic/StericSmall, electron-donating groups (e.g., methyl, ethyl) are favored for potency. acs.org
Indole Ring (C3)Steric (Alkyl chain length)Significantly impacts allosteric modulation and binding affinity. nih.govacs.org
Amide LinkerHydrogen BondingForms crucial hydrogen bonds with receptor residues (e.g., Gly26, Leu30, Thr31 in FBPase). mdpi.com
N-Aryl Sulfonyl GroupElectrostatic/StericNegatively charged and/or small substituents on the benzene (B151609) ring might be helpful for inhibitory activity. mdpi.com

This table summarizes key structural descriptors and their observed influence on the activity of various indole-2-carboxamide series.

By understanding these descriptors, chemists can better rationalize the observed activities and design new molecules, such as derivatives of this compound, with improved properties.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations provide powerful insights into the time-dependent behavior of molecules, from the conformational flexibility of a single molecule in solution to the intricate dynamics of a ligand binding to its receptor. pensoft.net

The this compound molecule possesses several rotatable bonds, allowing it to adopt multiple conformations in solution. The relative stability of these conformers can significantly influence the molecule's ability to bind to a biological target. MD simulations can explore the potential energy surface of the molecule in an explicit solvent environment, identifying low-energy, stable conformations and the transitions between them.

Studies on related 2,7-disubstituted indoles have utilized NMR spectroscopy and computational methods to analyze conformational preferences. beilstein-journals.org For example, the orientation of the carboxamide group relative to the indole NH can exist in cis or trans-like states, and the presence of anions or other interacting molecules can induce conformational changes. researchgate.netbeilstein-journals.org The relative energies of different conformers, such as syn and anti arrangements in diindolylureas, can be calculated to determine the most probable structures in a given environment. beilstein-journals.org

ConformerRelative Energy (kcal/mol) in DMSODescription
syn-syn0.0Most stable conformer found in DMSO solution.
syn-anti1.8Slightly higher energy conformer.
anti-anti2.9Least stable conformer in this environment.

This table provides an illustrative example of the relative energies of different conformers for a related diindolylurea compound in solution, as determined by computational methods. beilstein-journals.org A similar analysis would be applicable to this compound.

Such analyses are critical for understanding which conformation of this compound is biologically relevant, providing a more accurate starting point for docking and binding studies.

Once a ligand is docked into the active site of a receptor, MD simulations are used to assess the stability of the complex and to observe its dynamic behavior over time. pensoft.netresearchgate.net These simulations, often run for hundreds of nanoseconds, provide a more realistic picture of the binding event than static docking poses. pensoft.net

Key parameters analyzed during MD simulations of ligand-receptor complexes include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability and convergence of the simulation. A stable RMSD value over time suggests that the ligand remains in its binding pocket and the complex is stable. pensoft.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. espublisher.compensoft.net

Hydrogen Bonds and Interactions: The persistence of hydrogen bonds and other non-covalent interactions (e.g., hydrophobic, pi-pi stacking) between the ligand and receptor is tracked throughout the simulation. Stable interactions are considered crucial for binding affinity. mdpi.com For example, simulations of an indole-2-carboxamide derivative with FBPase revealed five persistent H-bonds with residues Gly26, Leu30, and Thr31, which were deemed significant for stable binding. mdpi.com

Analysis MetricObservation for a Simulated Indole-Derivative-Receptor ComplexImplication
RMSDComplex reaches a stable plateau after an initial equilibration period.The ligand forms a stable complex with the receptor.
RMSFLow fluctuation for residues in the binding pocket.Binding site residues are stabilized by the ligand's presence.
Hydrogen BondsPersistent H-bonds observed between the carboxamide NH/carbonyl and receptor residues.The carboxamide moiety is a key anchor for binding.
Radius of Gyration (Rg)The Rg of the protein remains consistent, indicating no major unfolding.The ligand does not destabilize the overall protein structure.

This table summarizes typical findings from an MD simulation of a ligand-receptor complex involving an indole-2-carboxamide derivative, illustrating how dynamic behavior is assessed. mdpi.compensoft.net

By simulating the dynamic interplay between this compound and its potential biological targets, researchers can validate docking predictions, refine binding hypotheses, and gain a deeper understanding of the molecular mechanisms of action.

Structure Property Relationship Studies in Advanced Chemical Research

Influence of Substitution Patterns on Molecular Properties and Chemical Reactivity

The substitution patterns on the indole-2-carboxamide scaffold are crucial in determining the molecule's properties and reactivity. Researchers have extensively studied these relationships to design compounds with specific biological activities, particularly as allosteric modulators of receptors like the cannabinoid CB1 receptor. nih.govacs.orgnih.gov

Positional Effects of Substituents on the Indole (B1671886) Core

The indole core is a key structural element, and the position of substituents significantly influences the molecule's characteristics. The most reactive position on the indole for electrophilic aromatic substitution is C3, which is vastly more reactive than benzene (B151609). wikipedia.org If the C3 position is occupied, electrophilic substitution tends to occur at the C2 position, and if both are occupied, the electrophile attacks the C6 position. bhu.ac.in

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org The presence of an amino group at the C7 position, as in 7-amino-1H-indole-2-carboxamide, is expected to increase the electron density of the benzene portion of the indole ring, potentially influencing its reactivity and intermolecular interactions. Studies on other 7-aminoindoles have highlighted their importance as synthetic intermediates for a wide array of bioactive molecules. researchgate.net

In the context of allosteric modulators for the CB1 receptor, modifications on the indole ring have been a major focus. nih.gov The presence of a linear alkyl group at the C3 position is instrumental, and its length profoundly affects the allosteric modulation of the orthosteric binding site. acs.orgresearchgate.net For instance, in a series of 1H-indole-2-carboxamides, a smaller group like a hydrogen or methyl at the C3 position was preferred over an ethyl group for CB1 inhibitory effect. nih.gov

Substituents on the benzene ring of the indole core also play a critical role. An electron-withdrawing group at the C5-position, such as a chloro or fluoro group, has been shown to be important for the allosteric modulation of the CB1 receptor. acs.orgmostwiedzy.pl Moving a C5-chloro group to the C6 position drastically reduced binding affinity to the allosteric site but did not significantly affect the allosteric modulation of orthosteric ligand binding. acs.org This highlights the sensitivity of the binding affinity to the precise positioning of substituents.

The following table summarizes the observed effects of substituents on the indole core of indole-2-carboxamide derivatives based on published research.

PositionSubstituentObserved EffectReference
C3Linear alkyl groupLength has a profound influence on allosteric modulation of the CB1 receptor. acs.orgresearchgate.net
C3Small groups (H, Me)Preferred for CB1 inhibitory effect over larger groups (Et). nih.gov
C5Electron-withdrawing group (e.g., Cl, F)Important for allosteric modulation of the CB1 receptor. acs.orgmostwiedzy.pl
C6Chloro group (moved from C5)Drastically reduced binding affinity to the allosteric site of the CB1 receptor. acs.org
C7Amino groupExpected to increase electron density of the benzene ring. 7-aminoindoles are key synthetic intermediates. researchgate.net

Impact of Substitutions on the Carboxamide Moiety

The carboxamide group at the C2 position is a critical feature for the biological activity of many indole-2-carboxamides. For allosteric modulators of the CB1 receptor, the presence of the carboxamide functionality is required to achieve a stimulatory effect. acs.orgnih.gov

Modifications to the amide side chain generally have a more profound influence on the binding affinity (KB) of allosteric modulators than on the binding cooperativity factor (α). nih.gov For example, in a series of N-phenylethyl-1H-indole-2-carboxamides, piperidinyl or dimethylamino groups at the para position of the phenethyl moiety were found to be optimal for potent stimulation of the CB1 receptor. acs.org Shortening the linker between the amide bond and the phenyl ring has been shown to abolish the allosteric modulation of the orthosteric binding site. acs.org

The following table illustrates the impact of substitutions on the carboxamide moiety on the allosteric modulation of the CB1 receptor.

ModificationObserved Effect on CB1 Receptor ModulationReference
Replacement of carboxamide with esterInhibited binding of agonist to CB1, losing the stimulatory effect. acs.org
N-phenylethyl with para-dimethylamino or piperidinyl groupOptimal for potent stimulation. acs.org
Shortening the linker between amide and phenyl ringAbolished allosteric modulation of the orthosteric binding site. acs.org

Stereochemical Considerations and Diastereoisomeric Analysis

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. For instance, the synthesis of pyrazino[1,2-a]indol-1-ones from indole-2-carboxamides and 2,3-epoxy tosylates proceeds in a diastereoselective fashion. researchgate.net Although specific stereochemical studies on this compound are not widely reported, the principles of stereochemistry are fundamental in drug design involving indole derivatives. The spatial arrangement of substituents can significantly affect how a molecule interacts with its biological target.

Investigation of Intramolecular Interactions and Tautomeric Equilibria

Intramolecular interactions, such as hydrogen bonding, can play a significant role in the conformation and properties of substituted indoles. In 7-aminoindole derivatives, the amino group can act as a hydrogen bond donor, potentially interacting with other substituents. soton.ac.uk The crystal structure of 5-aminoindole (B14826) reveals a layered structure influenced by N-H···π interactions. nih.gov

Indole-2-carboxamides can exist in different tautomeric forms, such as the amide-imidic acid pair. google.com This prototropic tautomerism involves the migration of a proton and the swapping of a single bond with an adjacent double bond. google.com While the amide form is generally predominant, the existence of the imidic acid tautomer could influence the compound's reactivity and interactions with biological targets. The specific tautomeric equilibrium for this compound would depend on factors like the solvent and the electronic effects of the amino group.

Studies on Allosteric Modulation and Receptor Interaction Mechanisms

Indole-2-carboxamides are a well-established class of allosteric modulators, particularly for the cannabinoid CB1 receptor. nih.govacs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a way to fine-tune the receptor's function without directly competing with endogenous ligands. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Complex Molecular Architectures Incorporating 7-Amino-1H-indole-2-carboxamide Scaffolds

The indole-2-carboxamide structure is a versatile starting point for constructing more complex, polycyclic frameworks that are often found in bioactive natural products. rsc.org The 7-amino group provides a reactive site for building out these architectures. Future research will likely focus on using this amine as a nucleophilic handle for intramolecular and intermolecular cyclization reactions to create novel fused indole (B1671886) ring systems. rsc.org This approach allows for the modular assembly of building blocks, potentially leading to the discovery of new chemical entities with unique biological profiles, such as those targeting protein kinases or receptors involved in various diseases. beilstein-journals.orgrsc.org

For instance, the amine can be acylated, alkylated, or used in condensation reactions to append other ring systems. This strategy of "Build-Couple-Pair" can generate libraries of diverse indole-alkaloid-like scaffolds. beilstein-journals.org The resulting complex molecules could be screened for a range of activities, from anticancer to anti-infective properties, areas where indole-2-carboxamide derivatives have already shown significant promise. rsc.orgmdpi.commdpi.com

Table 1: Examples of Bioactive Scaffolds Derived from Indole-2-Carboxamides This table illustrates the potential for developing complex molecules from the indole-2-carboxamide core, a strategy applicable to the 7-amino derivative.

Base Scaffold Resulting Complex Architecture Potential Biological Target/Activity Citation
Indole-2-carboxamide Fused Polycyclic Indoles Kinase Inhibition, Anticancer rsc.org, mdpi.com
Indole-2-carboxamide Indole-Alkaloid-Like Scaffolds Anti-TB, Antineoplastic beilstein-journals.org, rsc.org
Indole-2-carboxamide TRPV1 Agonist Structures Pain and Inflammation Modulation nih.gov, mdpi.com

Application of Advanced Spectroscopic Techniques for Real-time Chemical Process Monitoring

Optimizing the synthesis of this compound and its derivatives requires precise control over reaction conditions. Advanced spectroscopic methods are becoming indispensable tools for real-time, in-situ monitoring of chemical reactions. acs.org Techniques like Raman and fluorescence spectroscopy, as well as ambient ionization mass spectrometry (AIMS), offer the ability to track the formation of products, intermediates, and byproducts without the need for sample extraction. chemrxiv.orgbohrium.com

Future studies should focus on developing robust protocols using these techniques for monitoring the synthesis of indole-2-carboxamides. For example, UV-photoelectron spectroscopy (UV-PES) can provide a detailed analysis of the electronic structure of indole derivatives, which is crucial for understanding their reactivity. acs.org Combining real-time monitoring with these advanced characterization methods can lead to higher yields, improved purity, and a deeper understanding of reaction mechanisms, facilitating rapid optimization and scale-up. acs.orgbohrium.com This is particularly important for multi-step syntheses involved in creating complex derivatives from the this compound starting material.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. longdom.org These computational tools can analyze vast datasets to build predictive models for biological activity, toxicity, and pharmacokinetic properties (ADME-T). mdpi.comnih.gov Generative models, a subset of AI, can even design novel molecules (de novo) with specific desired characteristics. longdom.org

For this compound, AI/ML can be employed in several ways. Firstly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activities of novel derivatives based on their molecular structure. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds most likely to be active. Secondly, generative algorithms can use the this compound scaffold as a starting point to create virtual libraries of new compounds with optimized properties, such as enhanced binding affinity for a specific biological target or improved drug-like characteristics. easpublisher.com This integration of AI promises to reduce the time and cost associated with discovering new therapeutic agents derived from this scaffold. longdom.orgeaspublisher.com

Development of Sustainable Synthetic Methodologies for Indole-2-carboxamide Derivatives

The principles of green chemistry are increasingly important in pharmaceutical and chemical manufacturing. Future research must focus on developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. This includes using benign solvents like ethanol (B145695) or water-glycerol mixtures, minimizing waste, and avoiding the use of toxic metal catalysts. rsc.orgnih.gov

Recent advancements have shown the feasibility of innovative multi-component reactions (MCRs), such as the Ugi-4CR, to assemble the indole core in a highly efficient, two-step process under mild conditions. rsc.orgresearchgate.net Other green techniques, such as ultrasound-promoted synthesis, have been shown to dramatically reduce reaction times compared to conventional heating methods. nih.gov Applying these sustainable approaches to the synthesis of the 7-amino derivative would not only reduce the environmental impact but also improve the efficiency and safety of the manufacturing process, making it more viable for large-scale production. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.